ADP-Ribosylcysteine is a compound that plays a significant role in post-translational modifications, particularly through the process of ADP-ribosylation. This modification involves the addition of adenosine diphosphate ribose to cysteine residues in proteins, affecting their function and interactions. ADP-ribosylation is crucial in various cellular processes, including DNA repair, gene expression, and signal transduction.
ADP-Ribosylcysteine is derived from the enzymatic activity of ADP-ribosyltransferases, which catalyze the transfer of ADP-ribose from nicotinamide adenine dinucleotide to target proteins. These enzymes are found in various organisms, including mammals, and are often implicated in cellular responses to stress and damage.
ADP-Ribosylcysteine can be classified as a post-translational modification and a type of nucleotide sugar derivative. It is categorized under the broader class of ADP-ribosylated compounds, which includes various modifications on different amino acids beyond cysteine.
The synthesis of ADP-Ribosylcysteine typically involves chemical or enzymatic methods. One common approach is through the action of specific ADP-ribosyltransferases that utilize nicotinamide adenine dinucleotide as a substrate.
The synthesis requires careful control of temperature and pH to ensure high specificity and yield. For example, maintaining a slightly acidic pH can enhance the stability of the intermediates formed during synthesis.
ADP-Ribosylcysteine consists of an adenosine diphosphate moiety linked to a cysteine residue via a ribose sugar. The molecular structure can be represented as follows:
The structure features:
ADP-Ribosylcysteine participates in various biochemical reactions, primarily involving the modification of proteins through ADP-ribosylation.
The efficiency of these reactions can be influenced by factors such as substrate concentration, enzyme specificity, and environmental conditions (e.g., temperature, pH).
The mechanism by which ADP-Ribosylcysteine exerts its effects involves altering protein function through conformational changes or by modulating protein-protein interactions.
Research indicates that over 11,000 unique peptides can be modified by ADP-ribosylation in human cells, highlighting its extensive role in cellular signaling pathways and stress responses .
Studies show that modifications at specific residues can lead to functional consequences for proteins involved in critical pathways such as DNA repair .
ADP-Ribosylcysteine has several applications in scientific research:
ADP-ribosylcysteine is a covalent post-translational modification (PTM) characterized by the attachment of an ADP-ribose moiety to the sulfhydryl group (-SH) of cysteine residues in target proteins. This reaction is catalyzed by ADP-ribosyltransferases (ARTs) using β-nicotinamide adenine dinucleotide (NAD⁺) as the substrate. During catalysis, the N-glycosidic bond between nicotinamide and ADP-ribose in NAD⁺ is cleaved, generating a reactive oxacarbenium intermediate. The nucleophilic thiolate anion (deprotonated cysteine) attacks the C1″ carbon of this intermediate, forming an S-glycosidic bond with inversion of anomeric configuration [7] [8].
The cysteine thiol group exhibits distinct nucleophilic properties compared to other acceptor amino acids (e.g., arginine’s guanidinium group or glutamate’s carboxylate). This allows ARTs to achieve substrate specificity through precise active-site coordination. For example, bacterial toxins like Bordetella pertussis exoenzyme (PTX) position cysteine via hydrogen bonding with conserved residues (e.g., glutamate in the R-S-E motif), facilitating deprotonation and nucleophilic attack [7]. The resulting ADP-ribosylcysteine linkage is thermally stable but susceptible to cleavage by mercuric ions (Hg²⁺), which disrupt the sulfur-ribose bond, and hydroxylamine under specific conditions [8].
Table 1: Biochemical Properties of ADP-Ribosylcysteine
Property | Description | Functional Implication |
---|---|---|
Bond Type | S-glycosidic linkage (C1″ of ribose to cysteine thiol) | Mercury sensitivity distinguishes from N- or O-linkages |
Catalytic Mechanism | SN1 reaction: Oxacarbenium ion formation followed by nucleophilic attack | Dependent on ART active-site residues (e.g., R-S-E motif) |
Chemical Stability | Stable at neutral pH; labile to Hg²⁺ (0.1M) and hydroxylamine (0.5M, pH 7.0) | Used experimentally to verify modification authenticity |
Nucleophilicity | Thiolate anion (S⁻) required; pKa modulation by enzyme active site | Enables selective modification over less nucleophilic residues |
The discovery of cysteine-specific ADP-ribosylation emerged from parallel investigations into bacterial toxins and eukaryotic signaling systems. Initial studies in the 1960s–1980s identified ADP-ribosylation as a key mechanism of toxicity:
A pivotal 1992 study by Jacobson et al. resolved a critical ambiguity: non-enzymatic formation of ADP-ribosylthiazolidine when free ADP-ribose reacted with cysteine’s amine and thiol groups. This product was hydroxylamine-sensitive, unlike enzymatically formed ADP-ribosylcysteine. This distinction established criteria to differentiate true enzymatic ADP-ribosylation from artifactual adducts [8]. By the 2000s, endogenous cysteine-targeting ARTs were identified in eukaryotes, including:
Table 2: Key Historical Milestones in ADP-Ribosylcysteine Research
Year | Discovery | Significance |
---|---|---|
1985 | Pertussis toxin targets Gαᵢ cysteine (Cys³⁴⁷) | First identification of cysteine as a biological ADP-ribose acceptor |
1992 | Chemical characterization of ADP-ribosylthiazolidine vs. ADP-ribosylcysteine | Established methods to distinguish enzymatic vs. non-enzymatic adducts |
2000s | Eukaryotic ARTs (e.g., human ARTC1) catalyze cysteine modification | Confirmed physiological relevance beyond bacterial toxins |
2010s | PARP10 implicated in cysteine ADP-ribosylation | Linked cysteine modification to DNA repair and transcriptional regulation |
Cysteine-specific ADP-ribosylation exhibits unique biochemical features when contrasted with modifications of other amino acids:
Arginine/Lysine: N-glycosidic bonds are hydroxylamine-sensitive (pH 7.0) but mercury-resistant [1] [7].
Structural Impact on Proteins:
Comparatively, arginine modification (e.g., by cholera toxin) blocks GTPase activity by sterically hindering catalytic residues, while glutamate modification (e.g., by PARP3) adds negative charge to nucleate protein interactions [3].
Catalytic Mechanisms:
Sirtuins catalyze NAD⁺-dependent deacylation but may also exhibit weak mono-ADP-ribosyltransferase activity toward lysine [3].
Biological Targets:
Amino Acid | Representative ART | Example Target | Functional Consequence |
---|---|---|---|
Cysteine | Pertussis toxin (PTX) | Gαᵢ protein (Cys³⁴⁷) | Inhibition of GPCR signaling |
Arginine | Cholera toxin (CTX) | Gαₛ protein (Arg²⁰¹) | Constitutive adenylate cyclase activation |
Glutamate | PARP1/HPF1 complex | Histone H3 (Glu²) | Recruitment of DNA repair factors |
Asparagine | Helicobacter pylori NapA | Rho GTPases | Cytoskeletal disruption |
Guanine (DNA) | Pierisin-1 | DNA guanine (N² position) | Apoptosis induction in cancer cells |
Non-protein ADP-ribosylation is exemplified by pierisin-1 from cabbage butterflies, which ADP-ribosylates DNA at guanine N², inducing apoptosis [7]. This contrasts with protein-focused cysteine modifications but shares the core catalytic mechanism.
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